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Compound of Interest

5-Bromo-2-
Compound Name:

hydroxyisonicotinaldehyde
CAS No.: 1227562-37-9

Cat. No.: B567225

Get Quote

A Multifunctional Pyridone Scaffold for Medicinal
Chemistry
Executive Summary

5-Bromo-2-hydroxyisonicotinaldehyde (also known as 5-bromo-2-oxo-1,2-dihydropyridine-4-
carbaldehyde) is a critical heterocyclic building block characterized by three distinct reactive
handles: an electrophilic aldehyde at C4, a halogen handle (bromide) at C5, and a tautomeric
amide/hydroxyl system at C2/N1.[1][2][3][4][5] Its structural versatility makes it a "privileged
scaffold" in the synthesis of kinase inhibitors, BET bromodomain inhibitors, and anti-infective
agents. This guide analyzes its physicochemical behavior, synthetic accessibility, and reactivity
profile.

Chemical Identity & Structural Analysis

The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine form (lactim)
and the 2-pyridone form (lactam). In the solid state and in polar solvents (e.g., DMSO, water),

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b567225#bc-rfq
https://www.benchchem.com/product/b567225/docs?utm_src=pdf-body#technical-whitepaper-5-bromo-2-hydroxyisonicotinaldehyde
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB72594276.htm?N=United%20States
https://accelachem.com/cn/productview_page_1.html?goodsid=519677&goodscode=SY244322
https://www.smolecule.com/products/s2979564
https://www.ambeed.com/pr/12/reduction-of-aldehydes-with-sodium-borohydride.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB72594276.htm?N=China
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

the 2-pyridone tautomer predominates due to the stabilization energy of the amide resonance
and intermolecular hydrogen bonding.

Attribute Detall
5-Bromo-2-oxo0-1,2-dihydropyridine-4-
IUPAC Name
carbaldehyde
CAS Number 1227562-37-9
Molecular Formula CeH4BrNO2
Molecular Weight 202.01 g/mol
SMILES 0O=CC1=C(Br)C=NC(=0)C1
Appearance Yellow to pale orange solid
N Soluble in DMSO, DMF; sparingly soluble in
Solubility

water; soluble in dilute base.

Tautomeric Equilibrium & Reactivity Map

The following diagram illustrates the tautomeric shift and the distinct reactivity zones of the
molecule.
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Caption: Figure 1.[6] Tautomeric equilibrium favoring the 2-pyridone form and mapping of the

three primary reactivity centers.

Physicochemical Profile

Property Value/Observation

Relevance to Synthesis

Melting Point >200°C (Predicted/Decomp)

High MP indicates strong
intermolecular H-bonding
(dimerization) typical of

pyridones.

pKa (Acidic) ~8.0 - 9.0 (NH/OH)

Deprotonation requires weak
bases (e.g., K2COs, Cs2C03)

for alkylation.

LogP ~1.36

Moderate lipophilicity; suitable

for drug-like scaffolds.

H-Bond Donors 1 (NH)

Critical for binding site
interactions (e.g., hinge region

of kinases).

H-Bond Acceptors 3 (C=0, Aldehyde O, N)

Facilitates chelation in metallo-

drug complexes.

Synthetic Pathways[7][8]

The synthesis of 5-Bromo-2-hydroxyisonicotinaldehyde typically proceeds via the

modification of commercially available pyridine precursors.

Method A: Bromination of 2-Hydroxyisonicotinic Acid

(Retrosynthesis)

This is the most robust route for scale-up, avoiding the instability of isolated aldehyde

intermediates during harsh halogenation.
o Starting Material: 2-Hydroxyisonicotinic acid.

e Bromination: Treatment with bromine (
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) in acetic acid or NBS in DMF yields 5-bromo-2-hydroxyisonicotinic acid. The electron-
donating hydroxyl/oxo group directs the bromine to the ortho position (C5).

« Esterification: Conversion to the methyl ester using

e Reduction: Controlled reduction of the ester to the aldehyde using DIBAL-H at -78°C or
reduction to the alcohol (

) followed by mild oxidation (

or Swern).

Method B: Direct Formylation (Vilsmeier-Haack)
Applicable to 5-bromo-2-hydroxypyridine.

e Reagents:

, DMF.

e Mechanism: Electrophilic aromatic substitution.

» Limitation: The pyridone ring is deactivated by the bromine; yields may be lower compared to
Method A.

Reactivity & Functionalization Protocols

This scaffold allows for orthogonal functionalization, enabling "diversity-oriented synthesis"
(DOS).

5.1 C5-Bromine: Suzuki-Miyaura Cross-Coupling

The C5 position is activated for Palladium-catalyzed coupling, allowing the introduction of aryl
or heteroaryl groups.

e Protocol:

o Catalyst:
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or
(5 mol%).
o Base:
or
(2-3 equiv).
o Solvent: Dioxane/Water (4:1) or DMF.

o Conditions: 80-100°C, inert atmosphere (

).

o Note: The free NH of the pyridone may require protection (e.g., N-Me or N-SEM) if catalyst
poisoning is observed, though many modern catalysts tolerate the free amide.

5.2 C4-Aldehyde: Schiff Base Formation

The aldehyde is highly reactive toward primary amines, forming hydrazones or imines. This is
widely used to synthesize anti-tubercular agents (hydrazone ligands).

e Protocol:

o

Reagents: Primary amine or hydrazide (1.0 equiv), Ethanol or Methanol.

[¢]

Catalyst: Catalytic acetic acid (glacial).

Conditions: Reflux for 2-4 hours.

o

o

Product: Precipitates upon cooling; high purity often achieved by filtration.

5.3 N1-Alkylation vs. O-Alkylation

The pyridone anion is an ambident nucleophile.

e N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents (DMF) and alkali
metal carbonates (
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)

o O-Alkylation (Kinetic/Silver Salts): Favored by silver salts (

) or non-polar solvents, yielding the 2-alkoxypyridine derivative.

Experimental Workflow Diagram
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Caption: Figure 2. Divergent synthetic pathways from the core scaffold.

Applications in Drug Discovery[9]

o BET Bromodomain Inhibitors: The 2-pyridone motif mimics the acetyl-lysine recognition
element, making this scaffold a precursor for BET (Bromodomain and Extra-Terminal motif)
inhibitors used in cancer therapy.

o Anti-Infectives: Hydrazone derivatives synthesized from this aldehyde have shown efficacy
against Mycobacterium tuberculosis by chelating transition metals essential for bacterial
enzymes.

» Kinase Inhibitors: The hydrogen-bonding capability of the lactam (NH/C=0) pair makes it an
excellent "hinge binder" in ATP-competitive kinase inhibitors.

Safety and Handling (GHS Classification)
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» Signal Word: Warning

e Hazard Statements:

H302: Harmful if swallowed.

[¢]

H315: Causes skin irritation.

[e]

[e]

H319: Causes serious eye irritation.

(¢]

H335: May cause respiratory irritation.
e Handling: Handle under inert gas (

) if storing for long periods to prevent autoxidation of the aldehyde. Store at 2-8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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